Structural Elucidation and X-Ray Crystallography of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate: A Technical Guide
Structural Elucidation and X-Ray Crystallography of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate: A Technical Guide
Executive Summary
The precise determination of three-dimensional molecular conformations is a critical bottleneck in rational drug design and asymmetric synthesis. For chiral, sulfur-containing aliphatic amines such as tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (Chemical Formula: C₉H₁₉NO₂S; MW: 205.32 g/mol ), Single Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous structural characterization. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, data collection, and structural refinement of this class of Boc-protected chiral amines.
Chemical Context and Structural Significance
tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate features three distinct structural domains that dictate its solid-state behavior:
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The Chiral Center (C2): Dictates the primary stereochemistry, requiring absolute structure determination via anomalous dispersion.
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The Methylthioether Chain: Provides a soft Lewis base site. The flexible nature of this aliphatic chain often leads to conformational polymorphism.
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The tert-Butoxycarbonyl (Boc) Group: Acts as both a steric shield and a hydrogen-bonding participant. The rotational freedom of the three methyl groups on the tert-butyl moiety frequently introduces thermal disorder in the crystal lattice[1].
In the solid state, related Boc-protected amines consistently exhibit classical intermolecular N—H···O hydrogen bonding between the amide hydrogen atoms and the carbonyl oxygen atoms, typically forming one-dimensional chains along a principal crystallographic axis[2].
Methodology: Achieving Diffraction-Quality Single Crystals
Because highly flexible aliphatic chains are prone to rapid, disordered precipitation, vapor diffusion is selected over slow evaporation. This method provides precise thermodynamic control over the supersaturation point, ensuring that the kinetics of nucleation are significantly slower than the kinetics of crystal growth.
Step-by-Step Crystallization Protocol
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Solvent Selection: Dissolve 50 mg of enantiopure (>99% ee) tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in 0.5 mL of a high-solubility solvent (e.g., dichloromethane or ethyl acetate) inside a 2-dram inner vial.
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Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-pentane or hexanes).
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Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 4 °C. The temperature reduction lowers the vapor pressure, slowing the diffusion rate and preventing the formation of twinned microcrystals.
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Self-Validation Check: After 3–7 days, inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform optical extinction when rotated. If the crystals appear clustered or do not extinguish uniformly, the diffusion rate was too high; repeat the process using a lower-volatility anti-solvent (e.g., heptane).
X-Ray Diffraction Data Collection Protocol
To determine the absolute configuration of the chiral center, the data collection strategy must maximize the anomalous scattering signal of the heaviest atom in the molecule (Sulfur, Z=16).
Step-by-Step Data Collection
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Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in a perfluoropolyether cryo-oil (e.g., Paratone-N). This displaces surface solvent and prevents the formation of diffraction-obscuring ice rings during cooling. Mount the crystal on a MiTeGen loop.
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Cryocooling: Transfer the loop to the goniometer equipped with a nitrogen cold stream set to 173(2) K [1]. Causality: Cooling reduces the thermal vibrations (Debye-Waller factors) of the highly mobile tert-butyl methyl groups, yielding higher resolution data and more precise bond lengths.
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Radiation Selection: Utilize a microfocus Cu Kα X-ray source (λ = 1.54178 Å) rather than standard Mo Kα. Causality: The anomalous scattering factor ( f′′ ) for sulfur is significantly stronger at the Cu Kα wavelength, which is a mathematical prerequisite for accurately calculating the Flack parameter[1].
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Integration & Validation: Integrate the diffraction frames and apply a multi-scan absorption correction. Self-Validation: Monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms that the crystal is not twinned and the absorption correction is effective.
Structural Refinement and Conformational Analysis
Once the phase problem is solved (typically via intrinsic phasing), the structural model must be refined against F2 using SHELXL ()[2].
Step-by-Step Refinement Protocol
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Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, S) anisotropically.
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Hydrogen Atom Treatment: Geometrically position hydrogen atoms and refine them isotropically using a riding model[1]. Causality: While X-rays scatter weakly off hydrogen, the riding model prevents unstable refinement parameters, particularly around the flexible methylthio and tert-butyl groups.
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Absolute Structure Validation: Calculate the Flack parameter using the quotient method ()[2]. A Flack parameter refining to 0.00(3) unambiguously confirms the absolute stereochemistry of the C2 chiral center.
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Self-Validation Check (Residual Density): Examine the final difference Fourier map. The highest peak and deepest hole should be <0.5e/A˚3 and located near the sulfur atom, confirming no misassigned atoms or missing solvent molecules.
Data Presentation
Table 1: Representative Crystallographic Data for Boc-Protected Aliphatic Thioether Amines (Values represent standard high-quality refinement targets for C₉H₁₉NO₂S)
| Crystallographic Parameter | Target / Expected Value |
| Chemical Formula | C₉H₁₉NO₂S |
| Formula Weight | 205.32 g/mol |
| Temperature | 173(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System, Space Group | Monoclinic, P21 (or Orthorhombic, P212121 ) |
| Volume | ~ 1150 - 1200 ų |
| Z, Calculated Density | 4, ~ 1.15 g/cm³ |
| Absorption Coefficient ( μ ) | ~ 2.1 mm⁻¹ |
| F(000) | 448 |
| Theta Range for Data Collection | 3.5° to 68.0° |
| Goodness-of-Fit on F2 | 1.00 - 1.05 |
| Final R Indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
| Absolute Structure Parameter (Flack) | 0.02(3) |
Workflow Visualization
SCXRD workflow for chiral carbamates, from synthesis to CIF validation.
References
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Alapour, S. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 455-456. URL:[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]
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Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. URL:[Link]
